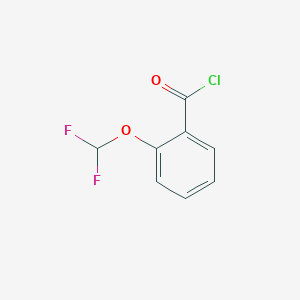

2-(Difluoromethoxy)benzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Difluoromethoxy)benzoyl chloride” is a chemical compound with the molecular formula C8H5ClF2O2 . It has an average mass of 206.574 Da and a monoisotopic mass of 205.994614 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of benzoyl chloride derivatives. For instance, the solvolysis of aromatic acid chlorides in various solvents has been studied . Another study discussed the synthesis of a salicylic acid derivative by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone with a pyridine catalyst .Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .科学的研究の応用

Synthesis of Quinazolinones

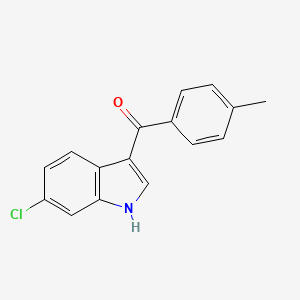

2-Fluoro substituted benzoyl chlorides, including 2-(Difluoromethoxy)benzoyl chloride, are utilized in the synthesis of 4(3H)-quinazolinones. This process involves a cyclocondensation reaction with 2-amino-N-heterocycles, yielding products that have shown moderate activity against various tumor cell lines. The reaction typically results in products that precipitate directly from the mixture, simplifying the purification process (Deetz et al., 2001).

Production of Substituted Naphthalenes and Anthracenes

Benzoyl chlorides, including variants like this compound, are key in the iridium-catalyzed reaction with internal alkynes. This reaction, accompanied by decarbonylation, efficiently produces 1,2,3,4-tetrasubstituted naphthalenes and anthracene derivatives. The use of 2-naphthoyl chlorides in this process selectively affords anthracene derivatives, expanding the scope of aromatic compounds that can be synthesized (Yasukawa et al., 2002).

Synthesis of Benzo[1,3]dioxin-4-ones

This compound is instrumental in the creation of a new class of compounds, 2-alkylidene-benzo[1,3]dioxin-4-ones. These compounds are synthesized through the cyclization of corresponding o-acyloxy benzoyl chlorides. Notably, 2-methylene-benzo[1,3]dioxin-4-one, derived from this process, acts as a prodrug for aspirin and serves as a valuable intermediate in synthesizing new aspirin prodrugs (Babin & Bennetau, 2001).

Antimicrobial Applications

This compound has been successfully incorporated into ethylene acrylic acid polymer matrices to control microbial contamination. This application is vital in the food industry, where it's used to reduce the growth rate and population of target microorganisms, thus extending the shelf life of various food products. The antimicrobial activity of the modified ionomer films was specifically studied against Penicillium sp. and Aspergillus sp., indicating a potential for broader antimicrobial applications (Matche et al., 2006).

Safety and Hazards

作用機序

Target of Action

Benzoyl chloride compounds are generally known to react with nucleophiles, such as amines or alcohols, to form amides or esters respectively .

Mode of Action

The mode of action of 2-(Difluoromethoxy)benzoyl chloride is likely through a nucleophilic acyl substitution reaction . In this reaction, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of an intermediate tetrahedral complex. This complex then collapses, releasing a chloride ion and forming the desired amide or ester .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific amide or ester formed through its reaction with a nucleophile . These effects could range from changes in protein function to alterations in metabolic pathways, depending on the identity of the nucleophile.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of this compound . For instance, the rate of the nucleophilic acyl substitution reaction could be affected by the pH of the environment .

特性

IUPAC Name |

2-(difluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSXCIOSWIQIKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2393363.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)

![methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate](/img/structure/B2393366.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393374.png)

![1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione](/img/structure/B2393375.png)